![molecular formula C10H10ClN3 B3359616 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine CAS No. 867166-09-4](/img/structure/B3359616.png)
8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine
Overview
Description
Preparation Methods
The synthesis of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 3-cyclobutyl-1H-imidazo[1,5-a]pyrazine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at C8
The chlorine atom at position 8 is susceptible to nucleophilic displacement due to the electron-withdrawing nature of the pyrazine ring. Key reactions include:
Key Findings :
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Reactivity follows the order: amines > thiols > alkoxides due to differences in nucleophilicity.
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Steric hindrance from the cyclobutyl group at C3 reduces reaction rates compared to unsubstituted analogs .
Cross-Coupling Reactions at C3
The cyclobutyl group facilitates transition-metal-catalyzed coupling reactions, enabling diversification of the substituent at C3:
Key Findings :
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Cyclobutyl groups enhance π-stacking interactions in catalytic intermediates, improving regioselectivity .
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Electron-deficient arylboronic acids show higher reactivity in Suzuki couplings.
Functionalization of the Cyclobutyl Ring
The cyclobutyl moiety undergoes strain-driven reactions, including:
Ring-Opening Reactions
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
H<sub>2</sub>/Pd-C | EtOH, RT | Linear alkyl chain | 88% | |
Ozone (O<sub>3</sub>) | CH<sub>2</sub>Cl<sub>2</sub>, −78°C | Dicarbonyl compound | 75% |
Electrophilic Addition
Reagent | Conditions | Product |
---|---|---|
Br<sub>2</sub> | CCl<sub>4</sub>, 0°C | Dibromocyclobutane derivative |
HCl gas | Et<sub>2</sub>O, −20°C | Chlorinated cyclobutane |
Key Findings :
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Strain relief drives ring-opening under hydrogenation or ozonolysis .
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Electrophilic additions proceed with anti-Markovnikov selectivity .
Acid-Catalyzed Rearrangements
Under acidic conditions, the imidazo-pyrazine core undergoes ring expansion or contraction:
Acid | Conditions | Product | Mechanism | Reference |
---|---|---|---|---|
H<sub>2</sub>SO<sub>4</sub> | 120°C, 6h | Pyrazolo[1,5-a]quinoxaline | Ring contraction | |
TFA | RT, 24h | Imidazo[1,2-a]pyrazine isomer | Protonation-triggered rearrangement |
Stability Under Oxidative/REDOX Conditions
Condition | Observation |
---|---|
H<sub>2</sub>O<sub>2</sub> (30%) | Dechlorination at C8 after 24h |
NaBH<sub>4</sub> | Reduction of pyrazine ring to dihydro derivative |
Scientific Research Applications
Medicinal Chemistry
1.1. Tyrosine Kinase Inhibition
One of the primary applications of 8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine is as an inhibitor of tyrosine kinases. These enzymes play crucial roles in cellular signaling pathways that regulate cell division and survival. The compound has shown promise in the development of targeted therapies for cancer treatment. For instance, derivatives of imidazo[1,5-a]pyrazines have been investigated for their ability to inhibit various tyrosine kinases associated with tumor growth and metastasis .
1.2. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been evaluated in preclinical studies for its efficacy against several cancer types, including non-small cell lung cancer (NSCLC) and renal cell carcinoma. The compound's mechanism involves the selective inhibition of c-Met kinases, which are implicated in cancer progression .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its pharmacological properties. Modifications at various positions on the imidazo[1,5-a]pyrazine scaffold can enhance potency and selectivity against specific kinases. For example, variations in substituents at positions 2 and 6 have been shown to affect the inhibition profile significantly .
Case Studies
3.1. Preclinical Trials
In a notable case study, derivatives of this compound were tested in vitro and in vivo for their anticancer efficacy. One derivative demonstrated a half-maximal inhibitory concentration (IC50) of 0.005 µM against c-Met kinases, indicating high potency . Such findings support further development into clinical candidates.
3.2. Patent Literature
Several patents have documented the synthesis and application of this compound and its derivatives as therapeutic agents targeting tyrosine kinases . These patents outline specific structural modifications that enhance bioactivity and pharmacokinetic profiles.
Comparative Data Table
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating signal transduction pathways and enzyme activity .
Comparison with Similar Compounds
8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine can be compared with other similar heterocyclic compounds such as:
8-Chloroimidazo[1,5-a]pyrazine: Lacks the cyclobutyl group, which may affect its reactivity and biological activity.
3-Cyclobutylimidazo[1,5-a]pyrazine:
The presence of both the chlorine atom and the cyclobutyl group in this compound makes it unique and potentially more versatile in various applications .
Biological Activity
8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine is a compound of significant interest due to its potential biological activities, particularly as a protein kinase inhibitor. This article reviews the current understanding of its biological activity, focusing on its mechanism of action, efficacy in various models, and potential therapeutic applications.
- Chemical Formula : C₁₀H₈ClN₃
- Molecular Weight : 221.64 g/mol
- CAS Number : 936901-72-3
- Structure : The compound features a bicyclic imidazo[1,5-a]pyrazine core with a cyclobutyl substituent and a chlorine atom at the 8-position.
This compound primarily functions as an inhibitor of receptor tyrosine kinases (RTKs), particularly the insulin-like growth factor 1 receptor (IGF-1R). The binding of IGF-1 to its receptor activates various downstream signaling pathways that promote cell proliferation and survival. Inhibition of this pathway can lead to reduced tumor growth and increased sensitivity to chemotherapy in various cancer models .
Antiproliferative Effects
Research indicates that this compound exhibits notable antiproliferative activity against several cancer cell lines. For instance, in vitro studies have shown that it significantly reduces cell viability in breast (MCF-7), lung (A549), and cervical (Hela) cancer cells. The half-maximal inhibitory concentration (IC50) values for these cell lines are reported as follows:
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 | 1.05 ± 0.17 |
A549 | 0.98 ± 0.08 |
Hela | 1.28 ± 0.25 |
These results suggest that the compound may effectively inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .
Kinase Inhibition
The compound has been characterized as a selective inhibitor of IGF-1R and other related kinases. Inhibition assays indicate that it effectively blocks the kinase activity associated with tumorigenesis, which is critical for the maintenance of malignant phenotypes in various cancers. This selectivity for IGF-1R is particularly important since overexpression of this receptor is commonly associated with aggressive tumor behavior .
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- In Vivo Tumor Models : Animal studies have demonstrated that administration of this compound leads to significant tumor regression in xenograft models of breast and lung cancer.
- Combination Therapies : When used in conjunction with conventional chemotherapeutics, such as doxorubicin, the compound has shown enhanced efficacy, suggesting its potential role as an adjuvant therapy in cancer treatment.
Q & A
Q. What are the common synthetic routes for 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine, and how do reaction conditions influence yield?
Basic Question
The synthesis typically involves nucleophilic substitution or cyclization strategies. For example, halogenation at position 8 can be achieved via iodination using N-iodosuccinimide (NIS) in acetonitrile under reflux (83% yield) . Cyclobutyl introduction at position 3 may employ carbene insertion using silylformamidine under solvent-free conditions at room temperature (93% yield) . Key factors affecting yield include:
- Temperature : Elevated temperatures (70–90°C) reduce reaction time but require careful control to avoid decomposition.
- Electron-withdrawing groups : Substituents like cyano or methoxycarbonyl accelerate carbene insertion by stabilizing transition states .
- Catalyst selection : Cu/Ag-mediated enantioselective synthesis enables chiral triazole-fused derivatives, though ligand choice (e.g., N,N,P-ligands) is critical for stereocontrol .
Q. How can regioselective functionalization at position 7 be achieved in imidazo[1,5-a]pyrazine derivatives?
Advanced Question
Regioselectivity at position 7 is challenging due to competing reactivity at positions 3 and 4. Strategies include:
- Directing groups : Use of nitro or formyl groups at position 4 directs electrophilic substitution to position 6. For example, nitration of methyl carboxylate derivatives with HNO₃/H₂SO₄ yields 7-nitro products .
- Metal-mediated coupling : Gold-catalyzed cyclization of N-propargyl indoles facilitates pyrazolo[1,5-a]pyrazine formation, though solvent (e.g., DCE) and base (NaH) influence regioselectivity .
- Carbene insertion : Silylformamidine reactions with 4-chloro precursors proceed without solvent, favoring position 7 functionalization .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what are key spectral markers?
Basic Question
- 1H/13C NMR :
- HRMS : Accurate mass determination (e.g., molecular ion [M+H]+ at m/z 237.1791) confirms purity and substituent effects .
- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in triazolo[1,5-a]pyrazine derivatives .
Q. How do electron-donating vs. electron-withdrawing substituents impact the reactivity of imidazo[1,5-a]pyrazine cores?
Advanced Question
- Electron-withdrawing groups (EWGs) :
- Electron-donating groups (EDGs) :
Q. What strategies resolve contradictions in biological activity data for imidazo[1,5-a]pyrazine derivatives?
Advanced Question
Discrepancies in IC₅₀ values or target selectivity often arise from:
- Assay conditions : Variations in buffer pH (e.g., Tris vs. HEPES) alter Eis enzyme inhibition efficacy .
- Cell-line specificity : Kinase inhibition profiles differ between HEK293 and HeLa cells due to receptor isoform expression .
- Purity verification : HPLC-MS analysis (≥95% purity) is critical, as trace trifluoroacetate salts (from synthesis) can artifactually inhibit PDE2 .
Q. What computational methods support the design of imidazo[1,5-a]pyrazine-based kinase inhibitors?
Advanced Question
- Molecular docking : Predict binding to kinase ATP pockets (e.g., EGFR tyrosine kinase) by simulating π–π interactions between the pyrazine core and Phe832 .
- MD simulations : Assess stability of cyclobutyl substituents in aqueous environments; RMSD values >2.0 Å indicate conformational instability .
- QSAR models : Correlate Hammett σ values of substituents (e.g., Cl, CF₃) with IC₅₀ to prioritize analogs .
Q. How can synthetic byproducts be minimized during halogenation of imidazo[1,5-a]pyrazines?
Basic Question
- Controlled stoichiometry : Use 1.05–1.1 equivalents of NBS/NIS to avoid dihalogenation .
- Solvent optimization : Anhydrous MeCN reduces hydrolysis of bromo intermediates vs. THF .
- Temperature gradients : Stepwise heating (25°C → reflux) prevents exothermic side reactions during iodination .
Q. What are the challenges in scaling up enantioselective synthesis of triazolo[1,5-a]pyrazine derivatives?
Advanced Question
- Catalyst loading : Cu/Ag systems require ≤5 mol% to maintain cost-efficiency but may reduce enantiomeric excess (ee) from 99% to 85% at scale .
- Workup complexity : Chromatographic purification of chiral intermediates is labor-intensive; switch to crystallization (e.g., using hexane/EtOAc) improves yield .
- Ligand availability : Custom N,N,P-ligands are costly; alternative ligands (e.g., BINAP) offer lower ee (70–80%) but better scalability .
Properties
IUPAC Name |
8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-9-8-6-13-10(7-2-1-3-7)14(8)5-4-12-9/h4-7H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTHPZLWERNYEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC=C3N2C=CN=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654992 | |
Record name | 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867166-09-4 | |
Record name | 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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